(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid
Overview
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H22ClNO4 and its molecular weight is 435.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis Applications
One of the significant applications of the Fmoc group, which includes compounds like "(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid," is in the synthesis of peptides. The Fmoc group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form peptides without unwanted side reactions. For instance, Šebesta and Seebach (2003) elaborated on the preparation of new N-Fmoc-protected β2-homoamino acids for the solid-phase syntheses of β-peptides, demonstrating the versatility of Fmoc-protected amino acids in synthesizing complex peptide structures (Šebesta & Seebach, 2003).
Material Science and Nanotechnology
The Fmoc group's application extends beyond peptide synthesis into the realms of material science and nanotechnology, where it facilitates the self-assembly of peptides into nanostructures. Kshtriya et al. (2021) reported on the self-assembly of Fmoc variants of threonine and serine into structures with controlled morphological changes, paving the way for novel materials with applications in nanotechnology (Kshtriya, Koshti, & Gour, 2021). This work highlights the potential of Fmoc-protected amino acids in creating self-assembled structures with applications ranging from drug delivery systems to nanoscale devices.
Bioimaging and Diagnostics
The fluorescent properties of fluorenyl derivatives also find applications in bioimaging and diagnostics. Morales et al. (2010) investigated the photophysics and bioimaging capabilities of a water-soluble fluorene derivative, demonstrating its use in integrin-targeting and imaging, which could be crucial for medical diagnostics and research (Morales et al., 2010).
Mechanism of Action
Target of Action
The primary target of Fmoc-®-3-amino-4-(3-chlorophenyl)-butyric acid is the amine group . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound interacts with its target through the Fmoc protection mechanism . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound affects the solid-phase peptide synthesis (SPPS) pathway .
Pharmacokinetics
The compound’s adme properties and their impact on bioavailability would be crucial for its use in proteomics research .
Result of Action
The result of the compound’s action is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in peptide chains .
Action Environment
The action of Fmoc-®-3-amino-4-(3-chlorophenyl)-butyric acid is influenced by the pH of the environment . The compound is base-labile, meaning it is sensitive to basic conditions . Therefore, the pH of the environment can influence the compound’s efficacy and stability .
Properties
IUPAC Name |
(3R)-4-(3-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKZBMVPIFVGPV-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426574 | |
Record name | (3R)-4-(3-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-57-6 | |
Record name | (βR)-3-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331763-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-4-(3-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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